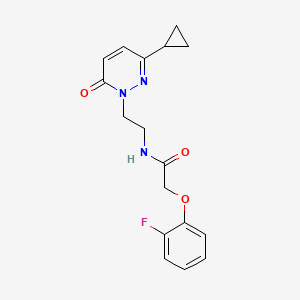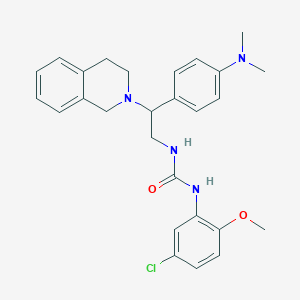![molecular formula C12H11ClFN3O2 B2803351 2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide CAS No. 1645531-19-6](/img/structure/B2803351.png)
2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2 . It contains the functional groups of acetamide (an amide) and a phenyl group, which is a functional group made up of a six-membered carbon ring . The compound also has chloro and fluoro substituents, which are halogens .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the acetamide group, the phenyl ring, and the halogen substituents. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The compound, due to the presence of the acetamide group, might undergo reactions typical of amides, such as hydrolysis. The phenyl ring might undergo electrophilic aromatic substitution, and the halogens might be displaced in a nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds. The presence of the halogens might make the compound more dense than other organic compounds .Wissenschaftliche Forschungsanwendungen
Comparative Metabolism in Herbicides
The metabolic pathways and carcinogenicity potential of chloroacetamide herbicides, including compounds with structural similarities to 2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide, have been extensively studied. Research comparing the metabolism of various chloroacetamide herbicides in human and rat liver microsomes highlighted the complex metabolic activations that lead to DNA-reactive products, potentially involving compounds structurally related to the one of interest (Coleman, Linderman, Hodgson, & Rose, 2000). This study provides insight into the biochemical interactions and toxicological risks associated with chloroacetamide herbicides, contributing to understanding the safety and environmental impact of these and similar compounds.
X-Ray Powder Diffraction for Pesticide Derivatives
New derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which share a functional group with this compound, have been characterized through X-ray powder diffraction to explore their potential as pesticides. The detailed analysis includes peak positions, intensities, and unit cell parameters, highlighting the structural characteristics essential for the activity of these compounds (Olszewska, Pikus, & Tarasiuk, 2008). Such research underpins the development of new pesticides with enhanced efficacy and reduced environmental impact.
Thrombin Inhibition Potential
Research into 2-(2-Chloro-6-fluorophenyl)acetamides, closely related to the compound , demonstrates their potent inhibition of thrombin, a critical enzyme in blood coagulation. These findings are significant for developing new anticoagulant drugs, offering insights into the molecular interactions that govern thrombin inhibition and the potential therapeutic applications of these compounds (Lee, Kreutter, Pan, Crysler, Spurlino, Player, Tomczuk, & Lu, 2007). This research could pave the way for novel treatments for thrombosis and other related conditions.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O2/c1-7(18)16-6-11(19)17-10(5-15)12-8(13)3-2-4-9(12)14/h2-4,10H,6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCSMDXTJVWCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(C#N)C1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803268.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803269.png)
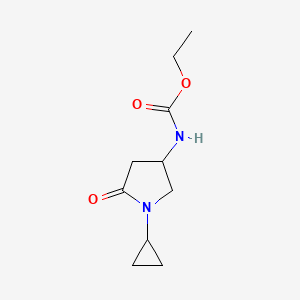
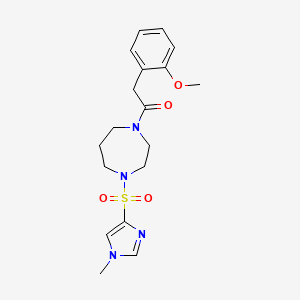
![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2803274.png)
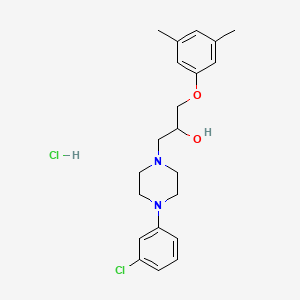
![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2803276.png)
![N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide](/img/structure/B2803280.png)
![N-(2,4-difluorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803281.png)


